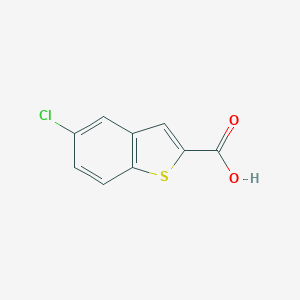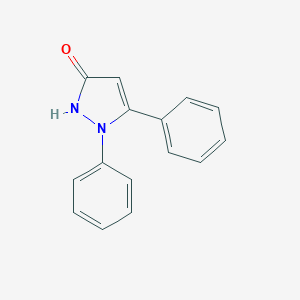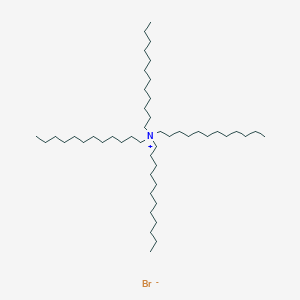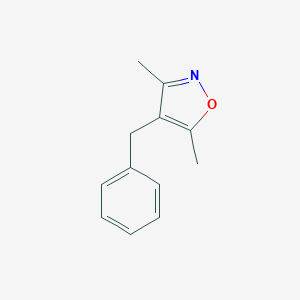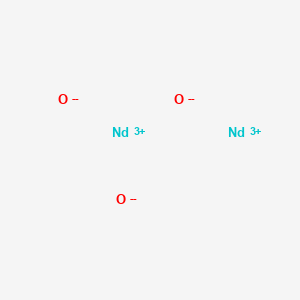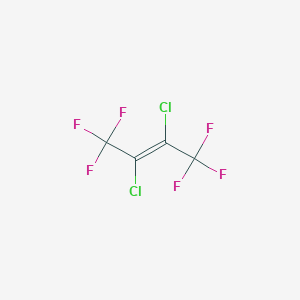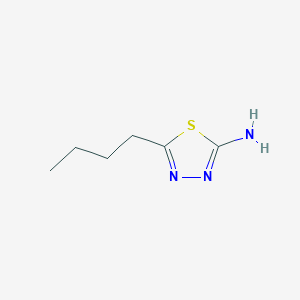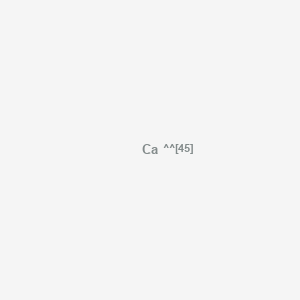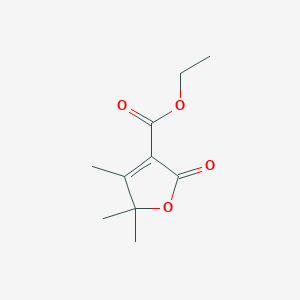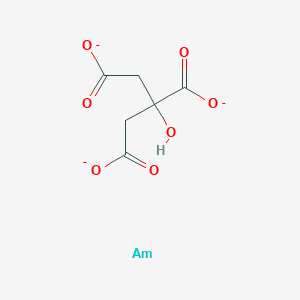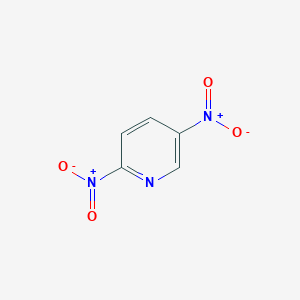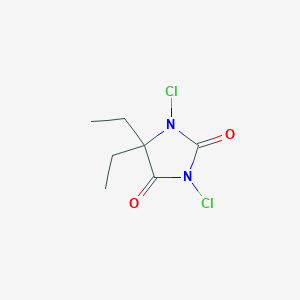
1,3-Dichloro-5,5-diethylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-5,5-diethylimidazolidine-2,4-dione, commonly known as DCD, is a white crystalline powder that is used in various scientific research applications. DCD is a nitrogen-containing heterocyclic compound that has been studied for its potential applications in the pharmaceutical industry.
作用機序
The exact mechanism of action of DCD is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
生化学的および生理学的効果
DCD has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. DCD has also been shown to have anticonvulsant effects in animal models of epilepsy.
実験室実験の利点と制限
One advantage of using DCD in lab experiments is its relatively low toxicity. It has been shown to have low acute toxicity in animal studies. However, one limitation of using DCD in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on DCD. One area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Other potential areas of research include its use in the treatment of inflammatory conditions, such as arthritis, and its potential use as an anticonvulsant. Additionally, further research is needed to fully understand the mechanism of action of DCD and to identify any potential side effects or safety concerns associated with its use.
合成法
DCD can be synthesized through a variety of methods, including the reaction of 1,3-dichloro-2-propanol with ethylenediamine, followed by cyclization with urea. Other methods include the reaction of 1,3-dichloro-2-propanol with imidazole, followed by cyclization with urea.
科学的研究の応用
DCD has been extensively studied for its potential applications in the pharmaceutical industry. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. DCD has also been studied for its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
CAS番号 |
13057-77-7 |
|---|---|
製品名 |
1,3-Dichloro-5,5-diethylimidazolidine-2,4-dione |
分子式 |
C7H10Cl2N2O2 |
分子量 |
225.07 g/mol |
IUPAC名 |
1,3-dichloro-5,5-diethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C7H10Cl2N2O2/c1-3-7(4-2)5(12)10(8)6(13)11(7)9/h3-4H2,1-2H3 |
InChIキー |
DLMGITXUPDHMKV-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)N(C(=O)N1Cl)Cl)CC |
正規SMILES |
CCC1(C(=O)N(C(=O)N1Cl)Cl)CC |
同義語 |
1,3-Dichloro-5,5-diethylhydantoin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



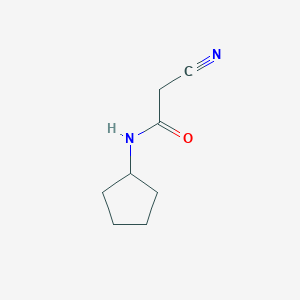
![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)
